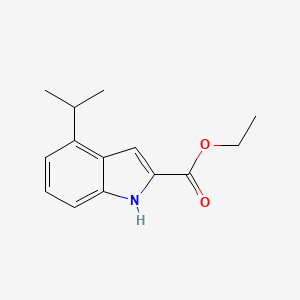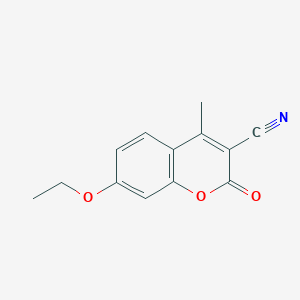
7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile is a heterocyclic compound belonging to the class of chromenes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate. This reaction can be carried out under various conditions, including the use of dual-frequency ultrasonication, which has been shown to yield high amounts of the desired product . Other methods involve the use of reagents such as piperidine, NaOEt/EtOH, AcOH/AcONH4 in benzene, and basic Al2O3 under grinding conditions .
Industrial Production Methods: Industrial production methods for this compound often involve the use of catalysts and solvents to optimize yield and purity. For example, the use of phase transfer catalysts, zeolitic imidazolate framework catalysts, and ZrCl4/[bmim]BF4 have been reported . These methods are designed to be scalable and efficient, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions: Common reagents used in these reactions include piperidine, NaOEt/EtOH, AcOH/AcONH4, and basic Al2O3 . Reaction conditions often involve refluxing in ethanol or using ultrasonic baths to enhance reaction rates and yields.
Major Products: The major products formed from these reactions include various substituted chromenes, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit enzymes such as monoamine oxidase and human leukocyte elastase . These interactions can lead to various biological effects, including antimicrobial and antioxidant activities.
Comparación Con Compuestos Similares
- 7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile
- 4-Methyl-2-oxo-2H-chromene-3-carbonitrile
- 7-Ethynyl-2-oxo-2H-chromene-3-carboxylic acid
Comparison: Compared to these similar compounds, 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile is unique due to its ethoxy group at the 7th position, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with biological targets and its overall efficacy in various applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and diverse biological activities make it a valuable subject of study for chemists, biologists, and medical researchers alike.
Propiedades
Fórmula molecular |
C13H11NO3 |
|---|---|
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
7-ethoxy-4-methyl-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C13H11NO3/c1-3-16-9-4-5-10-8(2)11(7-14)13(15)17-12(10)6-9/h4-6H,3H2,1-2H3 |
Clave InChI |
YQZMSWSKDBDRKI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



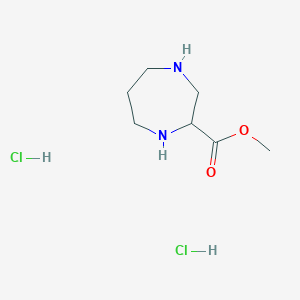
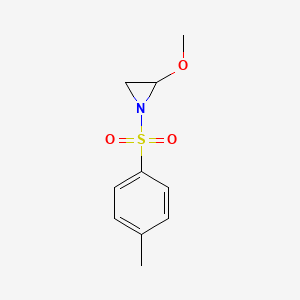
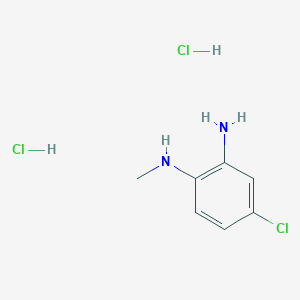
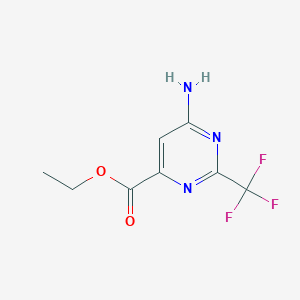
![3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene](/img/structure/B11876827.png)


